molecular formula C12H10N4OS B2890229 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 87736-62-7

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2890229
CAS No.: 87736-62-7
M. Wt: 258.3
InChI Key: VIRJJLWLDNHMPB-UHFFFAOYSA-N
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Description

The compound “6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .


Synthesis Analysis

Pyrazoles can be synthesized from primary aliphatic or aromatic amines as a limiting reagent of the reaction . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .


Molecular Structure Analysis

In a similar compound, the pyrazole ring is aligned at 88.23° with respect to the aromatic ring and at 3.75° with respect to the pyran ring . In the crystal, N—H⋯N hydrogen bonds link adjacent molecules into a linear chain motif. C—H⋯N interactions are also observed .


Chemical Reactions Analysis

Pyrazoles can be obtained by numerous synthetic methods . Over the past decade, a new specific application has appeared for N-substituted pyrazoles, i.e., as a metal-coordinating directing group for transition-metal-catalyzed reactions .

Scientific Research Applications

Heterocyclic Synthesis

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives are extensively used in heterocyclic synthesis. These compounds serve as key intermediates for synthesizing various biologically significant heterocycles, including azole and azine derivatives. Their reactivity in multiple reactions makes them valuable in creating diverse heterocyclic structures with potential antimicrobial activities (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012).

Corrosion Inhibition

Some derivatives of this compound have shown promise as corrosion inhibitors. These compounds, like AMPC and ACPC, demonstrate high efficiency in preventing mild steel corrosion in acidic environments. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, offering protection against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis of Bioactive Heterocycles

This compound is utilized as a building block for synthesizing bioactive heterocycles. These synthesized compounds, incorporating various heterocycles like pyrimidinone and oxazinone, have shown significant antimicrobial properties, highlighting their potential in pharmaceutical applications (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

Green Chemistry Approaches

Eco-friendly methods have been developed for synthesizing this compound derivatives. Utilizing catalysts like sodium ascorbate and glycerol in water provides an environmentally friendly approach to synthesizing these compounds under mild and efficient conditions (Kiyani & Bamdad, 2018); (Vekariya & Patel, 2016).

Antitumor and Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. Compounds like pyrazolo-N-glycoside and pyrazolopyranopyrimidine derivatives have shown high activity against various cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Hafez & El-Gazzar, 2015).

Safety and Hazards

While the specific safety and hazards for “6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” are not available, a similar compound, 5-Amino-3-(2-thienyl)pyrazole, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The versatile applicability of pyrazoles as pharmaceuticals, crop protection chemicals, building blocks for organic and inorganic chemistry still propels research to develop new synthetic methodologies . The preparation of N-substituted pyrazoles from primary amines as a limiting reagent and source of N-substituent gives a wide variety of potential products that might be further functionalized .

Properties

IUPAC Name

6-amino-3-methyl-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-6-9-10(8-3-2-4-18-8)7(5-13)11(14)17-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJJLWLDNHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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